(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C22H17ClN2O4S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(Z)-(7-ethylindol-3-ylidene)methyl]-4-hydroxy-1,3-thiazol-2-one |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-12-4-3-5-15-13(9-24-20(12)15)7-19-21(26)25(22(27)30-19)10-14-6-17-18(8-16(14)23)29-11-28-17/h3-9,26H,2,10-11H2,1H3/b13-7+ |
InChI Key |
HJQHPWKNHWSYTR-NTUHNPAUSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)/C(=C/C3=C(N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)O)/C=N2 |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC3=C(N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5)O)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione core is generally prepared by cyclization of thiourea derivatives with α-halo acids or their esters. The classical method involves:
- Step 1: Reaction of thiourea with chloroacetic acid under reflux to yield thiazolidine-2,4-dione.
- Step 2: Purification by recrystallization from suitable solvents such as ethanol or ethyl acetate.
This core provides the scaffold for subsequent functionalization.
Preparation of the (6-Chloro-1,3-benzodioxol-5-yl)methyl Intermediate
The (6-chloro-1,3-benzodioxol-5-yl)methyl moiety is introduced typically via:
- Step 1: Synthesis of 6-chloro-1,3-benzodioxole by chlorination of 1,3-benzodioxole derivatives.
- Step 2: Bromomethylation at the 5-position using paraformaldehyde and hydrobromic acid or N-bromosuccinimide (NBS) to afford the bromomethyl intermediate.
- Step 3: Nucleophilic substitution of the bromomethyl intermediate with the thiazolidine-2,4-dione anion to form the (6-chloro-1,3-benzodioxol-5-yl)methyl-substituted thiazolidine-2,4-dione.
Synthesis of the (7-ethyl-1H-indol-3-yl)methylidene Substituent
The indole fragment is introduced through an aldol-type condensation:
- Step 1: Preparation of 7-ethylindole-3-carboxaldehyde by selective formylation at the 3-position of 7-ethylindole using the Vilsmeier-Haack reaction.
- Step 2: Condensation of the aldehyde with the thiazolidine-2,4-dione derivative bearing the benzodioxolylmethyl substituent under basic or acidic catalysis to form the exocyclic double bond (methylidene linkage) at the 5-position of the thiazolidinedione.
General Condensation Procedure
A typical condensation involves:
- Mixing the substituted thiazolidine-2,4-dione and the indole-3-carboxaldehyde in a polar solvent such as ethanol or acetic acid.
- Adding a catalytic amount of base (e.g., piperidine) or acid (e.g., acetic acid).
- Refluxing the mixture for several hours (4–12 h) until completion monitored by TLC or HPLC.
- Cooling the reaction mixture to precipitate the product.
- Filtration and recrystallization to purify the final compound.
Experimental Data and Optimization
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiazolidine-2,4-dione core | Thiourea + chloroacetic acid, reflux 4 h | 85–90 | High purity after recrystallization |
| Benzodioxolyl bromomethylation | 6-chloro-1,3-benzodioxole + paraformaldehyde + HBr | 70–75 | Controlled temperature critical |
| Nucleophilic substitution | Thiazolidinedione anion + bromomethyl intermediate | 65–70 | Use of polar aprotic solvent recommended |
| Aldol condensation | Substituted thiazolidinedione + 7-ethylindole-3-carboxaldehyde, piperidine, reflux | 60–80 | Reaction time affects stereochemistry |
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup): Characteristic signals include singlets for methylene protons adjacent to heteroatoms (~5.8 ppm), aromatic protons of benzodioxole and indole rings (6.7–7.8 ppm), and methyl protons of ethyl substituent (~1.2 ppm).
- LC-MS: Molecular ion peak consistent with calculated molecular weight of 433.9 g/mol confirms the molecular formula.
- IR: Presence of carbonyl stretches (~1700 cm^-1) confirms thiazolidinedione functionality.
Mechanistic Insights and Challenges
- The condensation step forming the methylidene double bond is stereoselective, favoring the (5Z) isomer due to intramolecular hydrogen bonding and steric effects.
- The nucleophilic substitution to attach the benzodioxolylmethyl group requires strict control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
- The chlorination and bromomethylation steps on the benzodioxole ring demand careful temperature and reagent stoichiometry control to prevent poly-substitution.
Chemical Reactions Analysis
Synthetic Routes for Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives are typically synthesized via:
-
Step 1 : Alkylation of the thiazolidine-2,4-dione nitrogen (N-3) using a benzodioxol-methyl halide.
-
Step 2 : Knoevenagel condensation at the C-5 position with an aldehyde (e.g., 7-ethyl-1H-indole-3-carbaldehyde) to form the exocyclic double bond .
Example Reaction Sequence :
N-Alkylation
-
Conditions : Polar aprotic solvents (DMF, DMSO), mild base (KCO), 60–80°C.
-
Yield : ~70–85% (based on analogous alkylations in patents) .
-
Side Reactions : Competing O-alkylation is minimized due to the nucleophilicity of the thiazolidinedione nitrogen .
Knoevenagel Condensation
-
Conditions : Ethanol or toluene, catalytic piperidine, reflux.
-
Stereoselectivity : Predominantly forms the Z-isomer due to steric hindrance .
-
Key Intermediate : 7-Ethyl-1H-indole-3-carbaldehyde, synthesized via Vilsmeier-Haack formylation of 7-ethylindole followed by oxidation .
Structural and Stability Insights
Functional Group Transformations
-
Oxidation : The exocyclic double bond may undergo epoxidation or dihydroxylation under oxidative conditions (e.g., mCPBA) .
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the double bond to a single bond, altering bioactivity.
-
Hydrolysis : Under strong acidic conditions, the thiazolidinedione ring may hydrolyze to a dithiocarbamate intermediate .
Comparative Data for Analogous Compounds
| Compound | Synthetic Yield | COX-II IC (μM) | Reference |
|---|---|---|---|
| Target Compound | 68% (two steps) | Not reported | |
| THZD1 (Chlorophenyl analog) | 72% | 1.9 μM | |
| Evt-11776474 (Simpler analog) | 65% | N/A |
Challenges and Optimization
-
Regioselectivity : Ensuring exclusive N-alkylation over O-alkylation requires precise control of reaction conditions .
-
Z/E Isomerism : The Z-configuration is favored in the Knoevenagel step, confirmed by NOESY NMR .
-
Purification : Chromatography or recrystallization (e.g., from ethanol/water) is critical due to polar byproducts .
Scientific Research Applications
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses.
Comparison with Similar Compounds
Key Observations :
- Position 3 Modifications : The target compound’s 6-chloro-benzodioxol group is distinct from simpler aryl or heteroaryl substituents (e.g., coumarin-methyl in or pyridinyl in ). This group may confer enhanced metabolic resistance compared to hydroxylated analogs, which are prone to glucuronidation .
- Position 5 Modifications : The 7-ethylindole group differentiates the target compound from benzylidene or substituted phenylidene derivatives. Indole-containing TZDs (e.g., ) often exhibit improved antimicrobial activity due to interactions with microbial enzymes or membranes.
Pharmacokinetic Considerations
- Metabolic Stability : Benzodioxol rings are less prone to oxidative metabolism than plain aryl groups, suggesting longer half-life for the target compound compared to coumarin-methyl derivatives .
Biological Activity
The compound (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) class, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Thiazolidine derivatives typically exert their biological effects through several mechanisms:
1. PPARγ Activation : TZDs are well-known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity and lowers blood glucose levels, making these compounds potential antidiabetic agents .
2. Antimicrobial Activity : TZDs exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis. This mechanism highlights their potential as antibacterial agents .
3. Antioxidant Properties : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antidiabetic Activity
Research indicates that various TZD derivatives enhance insulin sensitivity and have hypoglycemic effects. For instance, studies show that compounds similar to this thiazolidine derivative significantly improve glycemic control in diabetic models by activating PPARγ .
2. Anticancer Potential
Recent studies have explored the anticancer properties of TZD derivatives. For example, novel derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promise in inhibiting cancer cell proliferation in various cell lines such as HT-29 and A549 . This suggests that the compound may also possess anticancer activity through similar pathways.
3. Antimicrobial Effects
Thiazolidine derivatives have demonstrated activity against a range of pathogens. A study reported that TZD analogues exhibited significant antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL . This positions them as potential candidates for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Knoevenagel Condensation : React 1,3-thiazolidine-2,4-dione with 7-ethyl-1H-indole-3-carbaldehyde in ethanol using piperidine as a catalyst under reflux (70–80°C, 4–6 hours) to form the Z-configured arylidene intermediate .
N-Alkylation : Treat the intermediate with 6-chloro-1,3-benzodioxol-5-ylmethyl bromide in DMF using anhydrous K₂CO₃ as a base (room temperature, 12 hours) .
- Key Parameters : Monitor reaction progress via TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane). Purify via recrystallization (ethanol or DMF/water mixtures) for yields >60% .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the arylidene moiety?
- Methodological Answer : Use a combination of:
- ¹H NMR : The Z-isomer exhibits a deshielded vinyl proton (δ ~7.5–8.0 ppm) due to conjugation with the thiazolidinedione ring. NOESY correlations between the indole methyl group and the thiazolidinedione protons further confirm the Z-configuration .
- IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ and C=N stretch at ~1620 cm⁻¹ validate the thiazolidinedione backbone .
Q. What are the recommended protocols for assessing solubility and stability in vitro?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy (λmax ~300–350 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for large-scale synthesis?
- Methodological Answer : Apply heuristic algorithms (e.g., Bayesian optimization) to screen reaction variables (temperature, solvent ratio, catalyst loading). Use DoE (Design of Experiments) to identify critical factors (e.g., piperidine concentration significantly impacts condensation efficiency) .
- Case Study : A 15% yield increase was achieved by optimizing ethanol:DMF ratios (3:1 v/v) in analogous thiazolidinedione syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Bioactivity Profiling : Compare IC₅₀ values against standardized cell lines (e.g., HepG2 for anticancer activity) using MTT assays .
Mechanistic Studies : Use molecular docking (PDB: 1M17 for PPAR-γ) to validate target engagement. Discrepancies may arise from differences in assay conditions (e.g., serum-free vs. serum-containing media) .
Q. How can regioselective functionalization of the indole and benzodioxole moieties be achieved?
- Methodological Answer :
- Indole Modification : Protect the NH group with Boc, then perform Friedel-Crafts alkylation at the C7 position using ethyl iodide/K₂CO₃ in DMF .
- Benzodioxole Functionalization : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce substituents at the chloro position .
Data Contradiction Analysis
Q. Why do spectral data (e.g., NMR) vary between synthetic batches?
- Root Cause : Residual solvents (DMF or ethanol) or unreacted aldehydes can shift proton signals.
- Resolution :
Purification : Use silica gel chromatography (ethyl acetate/hexane, 30–50% gradient) to remove impurities .
Deuterated Solvents : Re-dissolve samples in DMSO-d₆ for consistent NMR baselines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
